(1R)-(-)-10-Camphorsulfonic acid ammonium salt

Catalog No.
S1901433
CAS No.
82509-30-6
M.F
C10H19NO4S
M. Wt
249.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-(-)-10-Camphorsulfonic acid ammonium salt

CAS Number

82509-30-6

Product Name

(1R)-(-)-10-Camphorsulfonic acid ammonium salt

IUPAC Name

azane;[(1R,4S)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonic acid

Molecular Formula

C10H19NO4S

Molecular Weight

249.33 g/mol

InChI

InChI=1S/C10H16O4S.H3N/c1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14;/h7H,3-6H2,1-2H3,(H,12,13,14);1H3/t7-,10-;/m0./s1

InChI Key

JTMZBRWRXFAITF-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N

Canonical SMILES

CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.N

(1R)-(-)-10-Camphorsulfonic acid ammonium salt is a chiral compound with the molecular formula C10H19NO4SC_{10}H_{19}NO_4S and a molecular weight of 249.33 g/mol. It is primarily utilized as a resolving agent in asymmetric synthesis and as an ion-pair reagent in various chemical applications. The compound is known for its ability to enhance the solubility of polar compounds in supercritical carbon dioxide, making it valuable in extraction processes .

The structure of (1R)-(-)-10-Camphorsulfonic acid ammonium salt features a camphor-derived sulfonic acid moiety, which contributes to its unique properties, particularly its chiral nature that allows for selective interactions with other chiral molecules .

The primary function of (–)-CSA ammonium salt in scientific research is as a chiral Brønsted acid catalyst. During catalysis, the acidic proton of the molecule can reversibly protonate a substrate molecule, activating it for further reaction. The chirality of the camphor backbone allows for stereoselective activation, leading to the formation of chiral products with high enantiomeric purity [].

For instance, in the asymmetric reduction of ketones, (–)-CSA ammonium salt can activate the carbonyl group (C=O) of the ketone, making it more susceptible to reduction by a reducing agent. The chiral environment created by the camphor backbone can then influence the attack of the reducing agent on one face of the ketone molecule preferentially, resulting in a chiral alcohol product [].

, notably as a chiral auxiliary in asymmetric synthesis. It can form salts with various amines, facilitating the resolution of racemic mixtures into enantiomerically pure compounds. The compound is also involved in ion-pairing reactions, where it interacts with cationic species to enhance their solubility and reactivity in organic solvents .

The synthesis of (1R)-(-)-10-Camphorsulfonic acid ammonium salt typically involves the reaction of camphorsulfonic acid with ammonium hydroxide or an ammonium salt. The process can be summarized as follows:

  • Preparation of Camphorsulfonic Acid: Camphor is sulfonated using sulfur trioxide or chlorosulfonic acid to yield camphorsulfonic acid.
  • Neutralization: The camphorsulfonic acid is then neutralized with ammonium hydroxide to form the ammonium salt.
  • Crystallization: The product can be purified through recrystallization from suitable solvents to obtain (1R)-(-)-10-Camphorsulfonic acid ammonium salt in high purity .

(1R)-(-)-10-Camphorsulfonic acid ammonium salt has several applications across various fields:

  • Chiral Resolution: It is widely used as a resolving agent for the separation of enantiomers in organic synthesis.
  • HPLC Derivatization: The compound serves as a derivatization reagent for high-performance liquid chromatography, aiding in the detection of amines and other basic compounds .
  • Supercritical Fluid Extraction: Its ability to enhance solubility makes it useful in supercritical carbon dioxide extraction processes for polar compounds .

Interaction studies involving (1R)-(-)-10-Camphorsulfonic acid ammonium salt primarily focus on its role as a chiral resolving agent and its interactions with various amines and cations. These studies highlight its effectiveness in forming stable complexes that facilitate the separation of enantiomers. Additionally, research into its ion-pairing capabilities demonstrates how it can modify the behavior of ionic species in organic solvents, enhancing their reactivity and solubility .

Several compounds share structural or functional similarities with (1R)-(-)-10-Camphorsulfonic acid ammonium salt. Here are some notable examples:

Compound NameStructure TypeUnique Features
Camphorsulfonic AcidSulfonic AcidNon-chiral; used similarly but lacks enantioselectivity.
(R)-(+)-10-Camphorsulfonic AcidChiral Sulfonic AcidEnantiomer of (1R)-(-)-10-camphorsulfonic acid; exhibits opposite chiral properties.
L-10-Camphorsulfonic Acid Ammonium SaltChiral Ammonium SaltAlternative chiral resolving agent; may have different solubility characteristics.

The uniqueness of (1R)-(-)-10-Camphorsulfonic acid ammonium salt lies in its specific chiral configuration and its effectiveness as both a resolving agent and an ion-pair reagent, which distinguishes it from other similar compounds that may not exhibit these dual functionalities .

Other CAS

14888-09-6

Dates

Modify: 2024-04-14

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